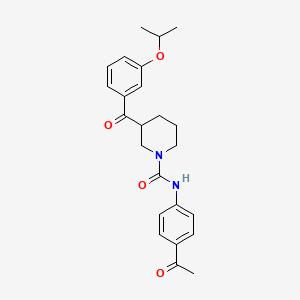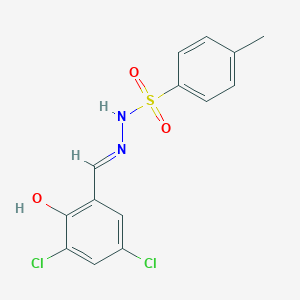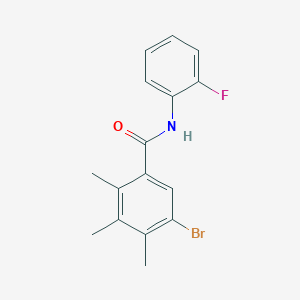![molecular formula C13H8N2O3S2 B6046842 [5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6046842.png)
[5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid, commonly known as CTAA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTAA belongs to the class of thiazolidinone derivatives and has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of CTAA is not fully understood. However, it is believed that CTAA exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer.
Biochemical and physiological effects:
CTAA has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. CTAA also reduces oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, CTAA has been found to induce apoptosis in cancer cells by activating the caspase pathway.
実験室実験の利点と制限
One advantage of CTAA is its ease of synthesis, which makes it readily available for use in laboratory experiments. CTAA also has low toxicity, which makes it a safe compound to work with. However, one limitation of CTAA is its poor solubility in water, which can make it challenging to use in certain experimental setups.
将来の方向性
There are several future directions for research on CTAA. One area of research could be to investigate the potential of CTAA as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could be to study the potential of CTAA as a chemopreventive agent for cancer. Additionally, future research could focus on improving the solubility of CTAA to make it more accessible for use in various experimental setups.
合成法
CTAA can be synthesized through a simple one-pot reaction between 4-cyanobenzaldehyde, thioglycolic acid, and glycine. The reaction is carried out in the presence of a catalyst, and the product is obtained in good yield and purity.
科学的研究の応用
CTAA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. CTAA has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, CTAA has been studied for its anticancer properties, and it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
2-[(5E)-5-[(4-cyanophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S2/c14-6-9-3-1-8(2-4-9)5-10-12(18)15(7-11(16)17)13(19)20-10/h1-5H,7H2,(H,16,17)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPXJLWHMPKRDX-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5E)-5-[(4-cyanophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dimethylphenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6046761.png)

![2-(ethyl{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B6046802.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B6046810.png)
![N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B6046820.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-difluorophenyl)acetamide](/img/structure/B6046829.png)
![1-[{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(methyl)amino]-3-phenoxy-2-propanol ethanedioate (salt)](/img/structure/B6046831.png)


![5-[(2-methoxyphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6046857.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6046872.png)
![(1S*,4S*)-2-(2-{3-[3-(3-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6046886.png)